4-[(Hexylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Hexylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL is a chemical compound with the molecular formula C16H29N2OS It is a derivative of pyridin-3-ol, featuring hexylamino and hexylsulfanyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Hexylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL typically involves multi-step organic reactions. One common method includes the alkylation of pyridin-3-ol with hexylamine and hexylthiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(Hexylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the hexylamino or hexylsulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
4-[(Hexylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4-[(Hexylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL involves its interaction with specific molecular targets. The hexylamino and hexylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-ol
- **3-Pyridinol, 4-[(hexylamino)methyl]-5-
Properties
CAS No. |
59429-68-4 |
---|---|
Molecular Formula |
C20H36N2OS |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
4-[(hexylamino)methyl]-5-(hexylsulfanylmethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C20H36N2OS/c1-4-6-8-10-12-21-15-19-18(14-22-17(3)20(19)23)16-24-13-11-9-7-5-2/h14,21,23H,4-13,15-16H2,1-3H3 |
InChI Key |
KTHPBORDHFYNHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=C(C(=NC=C1CSCCCCCC)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.